Superior Volatility and Reactivity of Bis(trimethylsilyl)selenide in Atomic Layer Deposition Compared to Diethyl Selenide and Hydrogen Selenide
For ALD applications, [bis(trimethylsilyl)]selenide demonstrates a unique balance of high volatility and high reactivity. Its boiling point is 58–59 °C at 11 mmHg, providing sufficient vapor pressure for facile delivery in ALD systems at moderate temperatures [1]. In contrast, diethyl selenide (Et₂Se) possesses a strong C–Se bond that requires harsh conditions (e.g., H₂, O₃, or plasma) for cleavage, which limits its utility and can lead to carbon contamination in films [1]. Elemental selenium requires deposition temperatures above 200 °C due to its low volatility [1]. While gaseous H₂Se offers high volatility, its extreme toxicity (a major handling and safety drawback) limits its industrial viability [1]. Bis(trimethylsilyl)selenide, however, reacts rapidly with metal chlorides via a clean ligand-exchange mechanism, producing volatile trimethylsilyl chloride (TMS-Cl) as a non-corrosive byproduct that is easily purged from the reaction chamber [1][2].
| Evidence Dimension | Volatility and Reactivity in ALD |
|---|---|
| Target Compound Data | Boiling point: 58–59 °C at 11 mmHg. Reacts cleanly with metal chlorides to form TMS-Cl byproduct [1]. |
| Comparator Or Baseline | Et₂Se: requires harsh co-reactants (H₂, O₃) for Se delivery; H₂Se: gaseous but highly toxic; Elemental Se: requires >200 °C [1]. |
| Quantified Difference | Moderate volatility enabling low-temperature delivery; cleaner reaction pathway compared to Et₂Se [1]. |
| Conditions | Atomic Layer Deposition process requirements for precursor selection. |
Why This Matters
This property profile enables the deposition of high-purity metal selenide films at lower temperatures with fewer impurities, which is critical for the fabrication of advanced semiconductor and optoelectronic devices.
- [1] Charvot, J.; Zazpe, R.; Macak, J. M.; Bureš, F. Organoselenium Precursors for Atomic Layer Deposition. ACS Omega 2021, 6 (10), 6554–6573. DOI: 10.1021/acsomega.1c00223. View Source
- [2] Pore, V.; Hatanpää, T.; Ritala, M.; Leskelä, M. Atomic Layer Deposition of Metal Tellurides and Selenides Using Alkylsilyl Compounds of Tellurium and Selenium. Journal of the American Chemical Society 2009, 131 (10), 3478–3480. DOI: 10.1021/ja809038x. View Source
